molecular formula C25H28N2O2 B2762668 (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one CAS No. 556020-65-6

(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one

Cat. No. B2762668
CAS RN: 556020-65-6
M. Wt: 388.511
InChI Key: IKTNUUFNNFYTJG-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Compounds based on the coumarin-pyrazole hybrid have been synthesized and evaluated for their antibacterial and anti-inflammatory activities. For instance, certain derivatives exhibit significant antibacterial effects against Gram-positive bacterial strains such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating higher potency than the standard drug ciprofloxacin. Additionally, some compounds have shown promising anti-inflammatory activity, outperforming standard drugs like aceclofenac in inhibiting heat-induced protein denaturation, a marker of anti-inflammatory effect (R. Chavan & K. M. Hosamani, 2018).

Inhibition of CCR1 Receptors

1-Acyl-4-benzyl-2,5-dimethylpiperazine derivatives, including those with cinnamoyl groups, have been identified as CCR1 antagonists. These compounds are useful in treating inflammatory diseases, indicating the potential therapeutic applications of the chemical class in managing conditions mediated by CCR1 receptors (P. Norman, 2006).

Molecular Docking and Synthesis Techniques

Research has also focused on the synthesis and computational studies of coumarin-based compounds, including the development of efficient synthesis methods under microwave irradiation and their molecular docking studies against bacterial targets. These studies highlight the role of such compounds in the discovery of new antibacterial chemotherapeutics and their potential in catalysis and material science (R. Chavan & K. M. Hosamani, 2018).

Anticancer Activity

Coumarin derivatives have been investigated for their potential anticancer activities. Specific structural analogs exhibit significant cytotoxicity against various cancer cell lines, such as breast, prostate, and lung cancers. The mechanism of action often involves apoptosis induction, demonstrating the therapeutic potential of these compounds in cancer treatment (Atulya Nagarsenkar et al., 2017).

Chemical Sensing and Catalysis

Some coumarin-based compounds have been explored for their use in chemical sensing, particularly for the detection of metal ions in aqueous solutions. The structural versatility of these compounds allows for the development of selective colorimetric sensors, which could have applications in environmental monitoring and analytical chemistry (H. Jo et al., 2014).

properties

IUPAC Name

7,8-dimethyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-19-10-11-23-22(17-24(28)29-25(23)20(19)2)18-27-15-13-26(14-16-27)12-6-9-21-7-4-3-5-8-21/h3-11,17H,12-16,18H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTNUUFNNFYTJG-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C/C=C/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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